molecular formula C12H15N3 B1419954 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1309887-75-9

4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1419954
CAS RN: 1309887-75-9
M. Wt: 201.27 g/mol
InChI Key: VNYVWJORCPQSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring is known to undergo various reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. These properties are crucial for determining the compound’s applications in various fields.

Scientific Research Applications

Synthesis and Dyeing Properties

One significant application of 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine and its derivatives is in the field of dye synthesis. In a study, new heterocycles, including derivatives of 5-pyrazolones, were synthesized with anticipated dyeing and biological properties. These compounds were used to produce new azo and bisazo dyes, and their structures were confirmed through spectroscopic and analytical methods. Tests for dyeing performance and fastness were also conducted, demonstrating their potential in textile applications (Bagdatli & Ocal, 2012).

Chemical Synthesis and Reactivity

Another research focus is on the synthesis and reactivity of 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine derivatives. Studies have described the synthesis of various derivatives, including their application in creating complex compounds. These compounds have shown potential in various fields such as medicinal chemistry and materials science. For example, the creation of compounds with potential local anesthetic, analgesic, and platelet antiaggregating activities has been explored (Bruno et al., 1994).

Crystallography and Tautomerism

The compound and its derivatives have also been studied in terms of their crystallographic properties and tautomerism. Research involving X-ray crystallography and NMR spectroscopy provided insights into the structural and chemical properties of these compounds, which can be crucial for developing new materials or drugs (Cornago et al., 2009).

Catalysis and Green Chemistry

In the realm of green chemistry, derivatives of 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have been utilized in catalysis. Studies have shown the use of these compounds in synthesizing novel compounds through environmentally friendly methods, indicating their role in sustainable chemistry practices (Gunasekaran et al., 2014).

Corrosion Inhibition

Additionally, these compounds have applications in corrosion inhibition. Research has demonstrated the effectiveness of pyrazole derivatives as corrosion inhibitors, particularly for metals like iron in acidic media. This highlights their potential in industrial applications, particularly in protecting metals from corrosive environments (Chetouani et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are used as pharmaceuticals and their mechanisms of action involve interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, safety data sheets (SDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-7-4-5-8(2)10(6-7)11-9(3)14-15-12(11)13/h4-6H,1-3H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYVWJORCPQSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(NN=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 3
4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 4
4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.